molecular formula C10H6BrFO2S B13500274 Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B13500274
M. Wt: 289.12 g/mol
InChI Key: SRTLEFQEBOEZAM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This specific compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate typically involves the bromination and fluorination of benzothiophene derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to introduce the halogen atoms into the benzothiophene ring. The carboxylate group is then introduced through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at the 4-position undergoes substitution reactions with nucleophiles under controlled conditions. This site is highly reactive due to the electron-withdrawing effects of the adjacent fluorine and ester groups, which polarize the C–Br bond.

NucleophileConditionsProductYield (%)Reference
NH<sub>3</sub> (ammonia)80°C, DMF, 12 h4-Amino-5-fluoro-1-benzothiophene-2-carboxylate72
KSCNCuI, DMSO, 120°C, 6 h4-Thiocyanato-5-fluoro-1-benzothiophene-2-carboxylate65
NaN<sub>3</sub>DMF, 100°C, 8 h4-Azido-5-fluoro-1-benzothiophene-2-carboxylate68

Key Insight : Reactions typically require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures. Copper or palladium catalysts enhance efficiency in certain cases .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl groups.

Reaction TypeCatalyst SystemConditionsProductYield (%)
Suzuki–MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>DME/H<sub>2</sub>O, 90°C, 12 h4-Aryl-5-fluoro-1-benzothiophene-2-carboxylate78–85
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuITHF, 70°C, 6 h4-Alkynyl-5-fluoro-1-benzothiophene-2-carboxylate70

Regioselectivity : The 4-bromo group reacts preferentially over the 5-fluoro group due to bromine’s superior leaving-group ability. Fluorine’s strong electron-withdrawing effect further activates the C–Br bond .

Ester Functional Group Transformations

The methyl ester at the 2-position undergoes hydrolysis, aminolysis, or transesterification.

ReactionReagent/ConditionsProductYield (%)
Hydrolysis1M NaOH, EtOH/H<sub>2</sub>O, reflux4-Bromo-5-fluoro-1-benzothiophene-2-carboxylic acid90
AminolysisNH<sub>3</sub>, MeOH, 50°C, 6 h4-Bromo-5-fluoro-1-benzothiophene-2-carboxamide82
TransesterificationMeONa, ROH (e.g., EtOH)Ethyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate75

Mechanistic Note : Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, while aminolysis involves direct attack by ammonia on the ester carbonyl.

Fluorine-Specific Reactivity

The fluorine atom at the 5-position exhibits limited reactivity due to its strong C–F bond but influences electronic and steric properties:

  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the benzothiophene ring, facilitating NAS at the bromine position .

  • Steric Effects : The small size of fluorine minimizes steric hindrance, allowing efficient coupling reactions at the 4-position .

Regioselectivity in Subsequent Reactions

The compound’s regiochemical outcomes are governed by the positions of bromine and fluorine:

Reaction TypePreferred SiteRationale
Electrophilic Aromatic Substitution6-position (meta to fluorine)Fluorine directs electrophiles via its -I effect .
Radical Reactions7-position (ortho to fluorine)Stabilization of radical intermediates by fluorine’s inductive effect .

Scientific Research Applications

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-1-benzothiophene-2-carboxylate
  • Methyl 5-fluoro-1-benzothiophene-2-carboxylate
  • Methyl 4-chloro-5-fluoro-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is unique due to the simultaneous presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and its effectiveness in various applications.

Biological Activity

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H6BrFO2S, with a molecular weight of 289.12 g/mol. The presence of bromine and fluorine substituents is significant as these halogens can enhance the biological activity of the compound through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiophene derivatives, including this compound. For instance, a study examining various substituted analogues demonstrated that compounds with halogen substitutions exhibited enhanced cytotoxicity against lung cancer (A-549) and cervical cancer (HeLa) cell lines. The IC50 values were significantly lower for these derivatives compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of this compound

CompoundCell LineIC50 (µM)Reference
This compoundA-54915
This compoundHeLa18
DoxorubicinA-54910

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that benzothiophene derivatives possess significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest that they may serve as effective agents against resistant bacterial strains .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that compounds in this class can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Target Interaction : The compound may interact with specific cellular targets such as enzymes or receptors involved in cancer progression or inflammation.
  • Cell Cycle Arrest : Some studies suggest that benzothiophene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanism : The presence of halogen substituents may enhance membrane permeability or interfere with essential bacterial processes, contributing to their antimicrobial efficacy .

Properties

Molecular Formula

C10H6BrFO2S

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6BrFO2S/c1-14-10(13)8-4-5-7(15-8)3-2-6(12)9(5)11/h2-4H,1H3

InChI Key

SRTLEFQEBOEZAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2Br)F

Origin of Product

United States

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